9H-Carbazole-4-carboxaldehyde, 9-methyl-
Overview
Description
9H-Carbazole-4-carboxaldehyde, 9-methyl-: is an organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-4-carboxaldehyde, 9-methyl- typically involves the reaction of N-methylcarbazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where N-methylcarbazole reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Carbazole-4-carboxaldehyde, 9-methyl- can undergo oxidation reactions to form corresponding carboxylic acids.
Major Products Formed:
Oxidation: 9H-Carbazole-4-carboxylic acid
Reduction: 9H-Carbazole-4-methanol
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 9H-Carbazole-4-carboxaldehyde, 9-methyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological research, particularly in the development of pharmaceuticals. It exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Researchers are exploring its potential as a therapeutic agent for treating various diseases .
Industry: In the industrial sector, 9H-Carbazole-4-carboxaldehyde, 9-methyl- is used in the production of dyes, pigments, and polymers. Its ability to form stable, colored compounds makes it valuable in the manufacturing of materials with specific optical properties .
Mechanism of Action
The mechanism of action of 9H-Carbazole-4-carboxaldehyde, 9-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, it has been shown to inhibit certain protein kinases, leading to the suppression of cancer cell proliferation . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 9H-Carbazole-3-carboxaldehyde
- 9-Ethyl-9H-carbazole-3-carboxaldehyde
- 9H-Carbazole-4-carboxylic acid
Comparison: Compared to other carbazole derivatives, 9H-Carbazole-4-carboxaldehyde, 9-methyl- is unique due to its specific substitution pattern. The presence of the methyl group at the nitrogen atom and the formyl group at the 4-position confer distinct chemical and biological properties. For instance, the methyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes . Additionally, the formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
9-methylcarbazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-12-7-3-2-6-11(12)14-10(9-16)5-4-8-13(14)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBNMMENXGPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C=CC=C31)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523275 | |
Record name | 9-Methyl-9H-carbazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89369-26-6 | |
Record name | 9-Methyl-9H-carbazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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